3-Cyclohexylpropan-1-ol
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-Cyclohexylpropan-1-ol often involves catalytic processes and regiospecific reactions. For instance, the cycloaddition of azides to alkynes, catalyzed by copper(I), produces 1,4-substituted [1,2,3]-triazoles, a reaction that showcases the efficiency and versatility of modern synthetic methods in producing compounds with related structures (Tornøe, Christensen, & Meldal, 2002). Similarly, iridium-catalyzed C-C coupling via transfer hydrogenation is another method that demonstrates the synthesis of related compounds through carbonyl addition from the alcohol or aldehyde oxidation level (Bower, Patman, & Krische, 2008).
Molecular Structure Analysis
The molecular structure of related compounds like 3-Cyclohexylpropan-1-ol and its derivatives is often elucidated using various spectroscopic methods. For example, the structure of synthesized compounds and their complexes can be proposed based on elemental analysis, IR, UV-VIS spectroscopy, magnetic susceptibility, conductometry, and NMR spectroscopy, as shown in studies involving cyclohexylidene derivatives (Ozturk, Şekerci, & Ozdemir, 2005).
Chemical Reactions and Properties
Chemical reactions involving 3-Cyclohexylpropan-1-ol and its analogs are diverse, showcasing the compound’s reactivity and its potential to undergo various transformations. For example, cyclisation reactions via alkoxyl radical and aryl radical-cation intermediates demonstrate the compound's ability to form cyclic structures under specific conditions (Gilbert & Mccleland, 1989).
Scientific Research Applications
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Chemical Synthesis : 3-Cyclohexylpropan-1-ol has been used in the synthesis of 3-cyclohexylpropyl caffeate via trans-esterification by Candida antarctica lipase B . This suggests that it could be used as a reagent in certain types of chemical reactions, particularly those involving esterification processes.
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Chemical Properties and Safety : It’s also worth noting that there are resources available for predicting the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazards for this chemical . This could be useful in assessing the safety and handling procedures for this compound in a laboratory setting.
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Material Science : Given its chemical properties, 3-Cyclohexylpropan-1-ol might be used in material science research . The exact applications would depend on the specific research goals and could involve a variety of experimental procedures.
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Chemical Synthesis : As mentioned earlier, 3-Cyclohexylpropan-1-ol has been used in the synthesis of other compounds, such as 3-cyclohexylpropyl caffeate . This suggests potential applications in organic chemistry and related fields.
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Safety Testing : There are resources available for predicting the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazards for this chemical . This could be useful in assessing the safety and handling procedures for this compound in a laboratory setting.
properties
IUPAC Name |
3-cyclohexylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c10-8-4-7-9-5-2-1-3-6-9/h9-10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYAQFSQLQTVNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047244 | |
Record name | 3-Cyclohexylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclohexylpropan-1-ol | |
CAS RN |
1124-63-6 | |
Record name | 3-Cyclohexyl-1-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1124-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Cyclohexylpropanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124636 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanepropanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20787 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Cyclohexylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-cyclohexylpropan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.092 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-CYCLOHEXYLPROPANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJB3VO906F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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